molecular formula C20H20N2O2 B11102914 (4E)-4-[4-(diethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one

(4E)-4-[4-(diethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11102914
M. Wt: 320.4 g/mol
InChI Key: SQLWZMFRYPPBBD-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-5(4H)-ISOXAZOLONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an isoxazolone ring, a diethylamino group, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-5(4H)-ISOXAZOLONE typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-phenyl-5(4H)-isoxazolone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-5(4H)-ISOXAZOLONE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the isoxazolone ring may participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenol
  • 3,5-dichloro-N-{(E)-[4-(diethylamino)phenyl]methylidene}aniline
  • Tetra(4-(diethylamino)phenyl)ethene

Uniqueness

4-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-5(4H)-ISOXAZOLONE is unique due to its specific combination of functional groups and its isoxazolone ring structure

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(4E)-4-[[4-(diethylamino)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C20H20N2O2/c1-3-22(4-2)17-12-10-15(11-13-17)14-18-19(21-24-20(18)23)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3/b18-14+

InChI Key

SQLWZMFRYPPBBD-NBVRZTHBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.